molecular formula C24H21N5O9 B11561162 N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

Cat. No.: B11561162
M. Wt: 523.5 g/mol
InChI Key: QSXPXQXJJASFEG-LGJNPRDNSA-N
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Description

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group, a hydrazinecarbonyl moiety, and a dimethoxybenzamide segment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, which is then reacted with 3-(2,4-dinitrophenoxy)benzaldehyde under specific conditions to form the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could produce various oxides.

Scientific Research Applications

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-(3-methylphenoxy)acetohydrazide
  • N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide
  • N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2,2-diphenylcyclopropanecarbohydrazide

Uniqueness

N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N5O9

Molecular Weight

523.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H21N5O9/c1-36-21-8-6-16(11-22(21)37-2)24(31)25-14-23(30)27-26-13-15-4-3-5-18(10-15)38-20-9-7-17(28(32)33)12-19(20)29(34)35/h3-13H,14H2,1-2H3,(H,25,31)(H,27,30)/b26-13+

InChI Key

QSXPXQXJJASFEG-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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